molecular formula C17H21N5O2 B2576092 4-Propyl-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-5-carboxylic acid CAS No. 1340853-67-9

4-Propyl-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-5-carboxylic acid

Cat. No.: B2576092
CAS No.: 1340853-67-9
M. Wt: 327.388
InChI Key: WXLIEKZDFHMAMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Propyl-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-5-carboxylic acid is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a propyl group, a pyridinyl group, and a piperazine moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propyl-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-Propyl-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents on the pyrimidine ring with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Propyl-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Propyl-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Propyl-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-5-carboxylic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the pyridinyl group enhances its ability to interact with certain biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-propyl-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-2-5-14-13(16(23)24)12-19-17(20-14)22-10-8-21(9-11-22)15-6-3-4-7-18-15/h3-4,6-7,12H,2,5,8-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLIEKZDFHMAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NC=C1C(=O)O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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